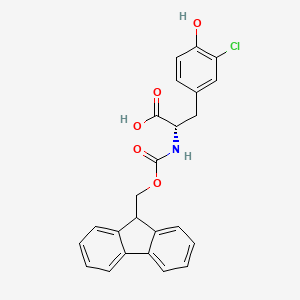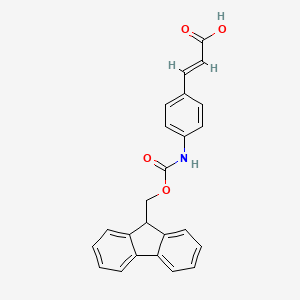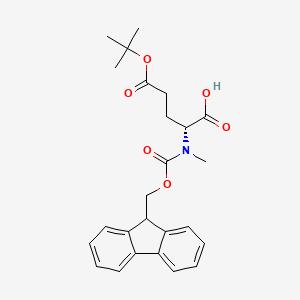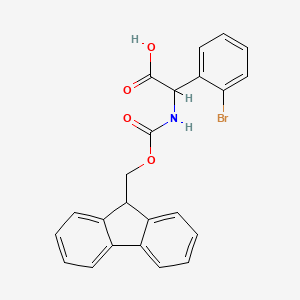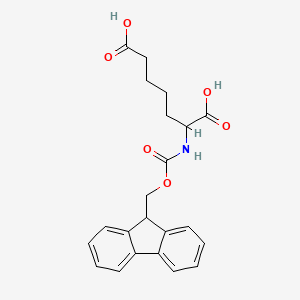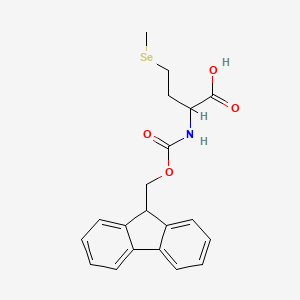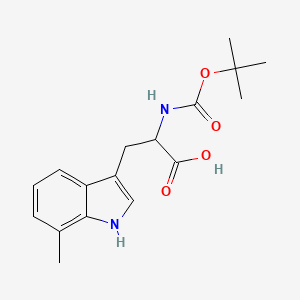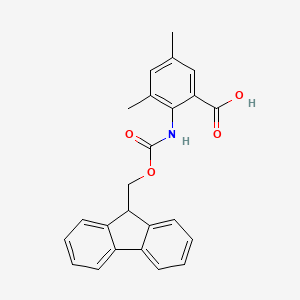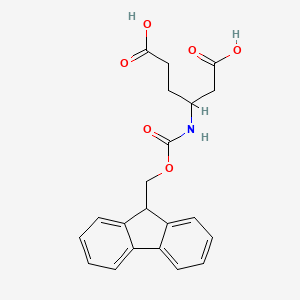
6-Chloro-2-fluoro-3-methoxyaniline
Overview
Description
6-Chloro-2-fluoro-3-methoxyaniline is an organic compound with the molecular formula C7H7ClFNO and a molecular weight of 175.59 g/mol . It is a derivative of aniline, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is primarily used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
The synthesis of 6-Chloro-2-fluoro-3-methoxyaniline typically involves the following steps:
Nitration: The starting material, 2-fluoro-3-methoxyaniline, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: Finally, the amino group is chlorinated using thionyl chloride or another chlorinating agent to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
6-Chloro-2-fluoro-3-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols.
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, thionyl chloride for chlorination, and potassium permanganate for oxidation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-2-fluoro-3-methoxyaniline has several scientific research applications:
Agrochemicals: The compound is also utilized in the development of agrochemicals, particularly those targeting parasitic worms and other pests.
Chemical Synthesis: In chemical synthesis, it serves as a protected form of ammonia, useful in the practical synthesis of azetidine, a core structure for many bioactive molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-methoxyaniline depends on its specific application. In pharmaceuticals, it often acts as a precursor to bioactive compounds that target specific molecular pathways. For example, in the synthesis of anthelmintic agents, the compound may inhibit key enzymes or disrupt cellular processes in parasitic worms . The exact molecular targets and pathways involved vary based on the specific derivative or application.
Comparison with Similar Compounds
6-Chloro-2-fluoro-3-methoxyaniline can be compared with other similar compounds such as:
2-Fluoro-3-methoxyaniline: Lacks the chloro substituent, which may affect its reactivity and applications.
6-Chloro-3-methoxyaniline: Lacks the fluoro substituent, which may influence its chemical properties and uses.
6-Chloro-2-fluoroaniline: Lacks the methoxy group, impacting its solubility and reactivity.
The presence of chloro, fluoro, and methoxy groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various chemical syntheses and applications.
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRCLZVZMHSIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


